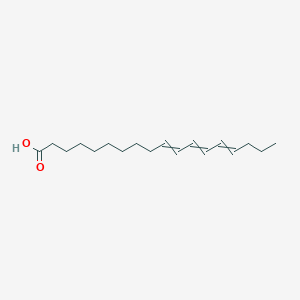

Octadeca-10,12,14-trienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115863-98-4 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-10,12,14-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-9H,2-3,10-17H2,1H3,(H,19,20) |

InChI Key |

PGJFZEZVGMGXJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CC=CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Transformations Involving Octadeca 10,12,14 Trienoic Acid

Precursor Fatty Acids in Octadecanoid Biosynthesis

The biosynthesis of octadecanoids, a class of oxygenated 18-carbon fatty acids, originates from C18 polyunsaturated fatty acids (PUFAs). nih.govacs.org These precursors are typically released from membrane lipids by the action of phospholipases before entering various oxidative pathways. oup.comnih.gov

Role of C18 Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Alpha-Linolenic Acid)

Both linoleic acid (LA) and alpha-linolenic acid (ALA) are fundamental precursors for the synthesis of octadecanoids. nih.gov However, they lead to different classes of products.

Alpha-Linolenic Acid (ALA): ALA is the primary precursor for the phytohormone jasmonic acid and its related compounds through what is known as the octadecanoid pathway. oup.comwikipedia.orgresearchgate.net This pathway involves a series of enzymatic steps initiated by the oxidation of ALA. nih.gov The release of ALA from membrane lipids can be triggered by various signals, including wounding or the presence of elicitors. oup.com

Linoleic Acid (LA): Linoleic acid serves as the precursor for a different set of octadecanoids, including conjugated linoleic acids (CLAs) and certain conjugated trienoic acids. rsc.orgwikipedia.org Research on the biosynthesis of calendic acid, an isomer of octadeca-10,12,14-trienoic acid, in marigold seeds demonstrated that radiolabeled linoleic acid was incorporated into the final product, whereas alpha-linolenic acid was not. rsc.orgelectronicsandbooks.com This suggests that the formation of such (E,E,Z)-conjugated triene systems originates from linoleic acid. The proposed mechanism involves the specific removal of hydrogen atoms from C-8 and C-11 of linoleic acid. rsc.org

Table 1: Key C18 Polyunsaturated Fatty Acid Precursors

| Precursor Fatty Acid | Common Abbreviation | Key Role in Octadecanoid Biosynthesis |

|---|---|---|

| Linoleic Acid | LA | Precursor to a variety of octadecanoids, including hydroxyoctadecadienoic acids and specific conjugated trienoic acids like calendic acid. rsc.orgwikipedia.org |

Key Enzymatic Systems in this compound Metabolism

Once formed, or when introduced to a biological system, this compound can be further metabolized by several key enzymatic systems that act on polyunsaturated fatty acids.

Lipoxygenase (LOX) Catalyzed Reactions

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the stereo- and regio-selective insertion of molecular oxygen into polyunsaturated fatty acids. oup.comgsartor.org This reaction forms fatty acid hydroperoxides, which are key intermediates in the biosynthesis of many signaling molecules. plos.org

Action on Precursors: In the context of biosynthesis, the octadecanoid pathway is initiated by a LOX enzyme. wikipedia.org For jasmonic acid synthesis, a 13-lipoxygenase specifically converts ALA into (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). oup.com Plant LOXs can also act on linoleic acid to form 9- and 13-hydroperoxides, which can be further metabolized. wikipedia.org The initial step in the formation of calendic acid from linoleic acid is thought to be a LOX-like reaction involving hydrogen abstraction from C-11. rsc.orgelectronicsandbooks.com

Metabolism of the Compound: As a polyunsaturated fatty acid, this compound itself could theoretically be a substrate for LOX enzymes, although specific products of this reaction are not extensively detailed in the provided literature. The enzymes are known for their versatility and can oxygenate various PUFAs. gsartor.org

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Activities

The Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) system represents a major and highly specific branch of the octadecanoid pathway, leading to cyclic products. oup.comusp.br

Jasmonate Synthesis: This enzymatic cascade is central to jasmonic acid biosynthesis. nih.gov AOS, a specialized cytochrome P450 enzyme (CYP74 family), converts the 13-HPOT generated by LOX into a highly unstable allene oxide. oup.comnih.gov Immediately following, AOC catalyzes the cyclization of this allene oxide into the first cyclic intermediate, 12-oxo-phytodienoic acid (OPDA). wikipedia.orgmdpi.comnih.gov This step is crucial as it establishes the specific stereochemistry of naturally occurring jasmonates. usp.br The tight coupling of AOS and AOC reactions is suggested to ensure the efficient and stereospecific formation of OPDA in vivo. oup.com This pathway is distinct from the biosynthesis of linear conjugated trienoic acids.

Cytochrome P450 (CYP) Mediated Transformations

The Cytochrome P450 (CYP) superfamily of monooxygenases is deeply involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. nih.govescholarship.org These enzymes catalyze various reactions, primarily epoxidation and hydroxylation. nih.govnih.gov

Fatty Acid Metabolism: All 18-carbon fatty acids are potential substrates for CYP enzymes. nih.gov In mammals, CYP enzymes are known to metabolize PUFAs into either epoxy-fatty acids (epoxygenase activity) or hydroxy-fatty acids (hydroxylase activity). nih.gov For instance, certain CYP isoforms preferentially oxidize unsaturated acids to omega-hydroxy acids. nih.gov The transformation of fatty acids by CYP enzymes is a key pathway for producing a diverse array of bioactive lipid mediators. nih.govanl.gov Given its unsaturated structure, this compound would be a plausible substrate for CYP-mediated oxidation, likely resulting in various hydroxylated or epoxidized derivatives.

Involvement of Other Oxidoreductases and Hydrolases (e.g., Diol Synthase, Epoxide Hydrolase)

Following the initial oxidation of fatty acids, other enzymes can further modify the resulting products.

Epoxide Hydrolases: Epoxides generated from fatty acids by CYP enzymes are primary substrates for epoxide hydrolases (EHs). nih.gov Soluble epoxide hydrolase (sEH) is a key enzyme that catalyzes the hydration of these epoxides to their corresponding vicinal diols (1,2-diols). nih.govnih.gov This conversion is generally seen as a deactivation or metabolic clearance step, as the resulting diols are often less biologically active than their epoxide precursors. nih.govnih.gov Therefore, if this compound is first converted to an epoxide by a CYP enzyme, it could subsequently be transformed into a diol by sEH.

Other Enzymes: The hydroperoxides formed by LOX can also be substrates for enzymes other than AOS. These include divinyl ether synthase and peroxygenase, which lead to different classes of oxylipins. oup.com Additionally, hydroperoxy fatty acids can be reduced to their corresponding hydroxy fatty acids, a reaction that can occur enzymatically. plos.org

Table 2: Key Enzymatic Systems and Their Functions

| Enzymatic System | Key Enzyme(s) | Function in Octadecanoid Pathways |

|---|---|---|

| Lipoxygenase (LOX) | Lipoxygenase | Catalyzes the regio- and stereo-selective dioxygenation of PUFAs to form fatty acid hydroperoxides, initiating many octadecanoid pathways. oup.comgsartor.org |

| Allene Oxide Pathway | Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | Converts 13-HPOT (from ALA) into the cyclic precursor of jasmonic acid, 12-oxo-phytodienoic acid (OPDA). wikipedia.orgmdpi.com |

| Cytochrome P450 (CYP) | CYP Monooxygenases | Mediate the epoxidation and hydroxylation of C18 fatty acids, including unsaturated variants. nih.govnih.gov |

Stereochemical Control in this compound Biosynthesis

The biosynthesis of specific isomers of this compound is a highly regulated process governed by specialized enzymes. In the pot marigold (Calendula officinalis), the primary isomer produced is calendic acid, which has an (8E,10E,12Z) configuration. wikipedia.orgnih.gov The key enzyme responsible for its synthesis is a unique Δ12-oleate desaturase, a variant of the FAD2 enzyme. wikipedia.org This enzyme catalyzes the conversion of the cis-double bond at position 9 in linoleic acid into a trans,trans-conjugated double bond system. wikipedia.org

Research on developing marigold seeds has shown that both oleic acid and linoleic acid can serve as precursors for calendic acid. rsc.org Interestingly, oleic acid, which requires an additional desaturation step to become linoleic acid, is incorporated more efficiently than externally supplied linoleic acid, suggesting a channeled metabolic pathway. rsc.org Studies using isotopically labeled precursors have confirmed that linoleic acid is a direct antecedent and that the formation of the 8(E)-double bond likely occurs via a rearranged allyl radical mechanism. rsc.orgrsc.org

The stereochemistry of related fatty acid transformations provides further insight. For instance, the formation of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid from linoleic acid by fatty acid cyclooxygenase is a stereospecific process. nih.gov The hydrogen atom removed from the C-11 position has the L (pro-S) configuration, and the resulting hydroxyl groups are predominantly in the L configuration. nih.gov While not directly the synthesis of this compound, this demonstrates the precise enzymatic control over stereochemical outcomes in fatty acid modifications.

In the broader context of natural product biosynthesis, enzymes play a critical role in determining the stereochemistry of complex molecules. For example, in the biosynthesis of the fungal metabolite equisetin, a specific enzyme, Fsa2, is involved in controlling the stereochemistry of a decalin ring formation through a Diels-Alder reaction. nih.gov Similarly, in the plant genus Erysimum, a suite of four enzymes, including a 3β-hydroxysteroid dehydrogenase, a ketosteroid isomerase, a progesterone (B1679170) 5β-reductase, and a steroid 5α-reductase, collaboratively determine the stereochemistry of the steroid core of cardenolides. nih.gov These examples highlight the principle of enzymatic control over molecular geometry, a concept central to the specific biosynthesis of this compound isomers.

Non-Enzymatic Mechanisms of this compound Formation

This compound and other conjugated fatty acids can also be formed through non-enzymatic processes, primarily driven by autoxidation. ugent.be Autoxidation is a chemical reaction involving molecular oxygen that is self-sustaining and proceeds through a free-radical chain reaction consisting of initiation, propagation, and termination steps. ugent.be

During the autoxidation of polyunsaturated fatty acids like linolenic acid, the process often begins with the abstraction of a hydrogen atom from a methylene (B1212753) group situated between two double bonds. ugent.be This creates a pentadienyl radical, which can then rearrange to form a more stable conjugated diene system. ugent.be This conjugated system can further react with oxygen to form conjugated hydroperoxides. ugent.be In fatty acids with three double bonds, such as linolenic acid, this process can lead to the formation of conjugated trienes. ugent.be

Studies on the autoxidation of oils at elevated temperatures have shown that oil models rich in linolenic acid oxidize more rapidly and form higher amounts of epoxy fatty acids, which are products of lipid oxidation. ugent.be The formation of conjugated dienes and trienes is an integral part of this oxidative process. ugent.be The autoxidation of conjugated linoleic acid (CLA) methyl ester has been shown to proceed via a hydroperoxide pathway, leading to the formation of various positional and geometric isomers of hydroperoxides. nih.gov This highlights the complexity of non-enzymatic oxidation and the variety of products that can be generated.

Heat treatment in the absence of enzymes can also induce the formation of new chemical structures. For instance, the thermal treatment of hydroxycinnamic acids leads to decarboxylation and the subsequent oligomerization of the resulting products, contributing to non-enzymatic browning. mdpi.com While this is a different class of compounds, it illustrates the principle of heat-induced, non-enzymatic chemical transformations that can lead to the formation of new conjugated systems.

Microbial Biosynthesis and Biotransformation of this compound Derivatives

Microorganisms, including bacteria, yeast, and filamentous fungi, are capable of producing and modifying a wide range of fatty acids, including conjugated isomers like this compound. frontiersin.orgresearchgate.netnih.gov This capability stems from their diverse enzymatic systems, which can include isomerases, desaturases, and hydratases. nih.govnih.gov

Several bacterial genera, such as Lactobacillus, Bifidobacterium, and Propionibacterium, are known to produce conjugated linoleic acid (CLA) and conjugated linolenic acid (CLNA) from linoleic and linolenic acids, respectively. nih.gov The primary enzyme implicated in this bioconversion is linoleate (B1235992) isomerase. nih.gov Studies have shown varying efficiencies of conversion depending on the microbial strain and the culture conditions, such as the growth medium. For example, some lactic acid bacteria exhibit higher conversion rates of linoleic acid to CLA in milk compared to standard laboratory media. nih.gov

Fungi, particularly oleaginous species like Mortierella isabellina and Mucor circinelloides, are also recognized for their ability to accumulate polyunsaturated fatty acids. frontiersin.org Genetic engineering has been employed to enhance the production of specific fatty acids in these organisms. For instance, overexpressing the gene for malic enzyme in Mucor circinelloides led to a significant increase in total lipid accumulation. researchgate.net

Recombinant yeast systems have been developed for the heterologous production of specific conjugated fatty acids. In one study, the fission yeast Schizosaccharomyces pombe was engineered to produce calendic acid. nih.gov This was achieved by co-expressing a fatty acid conjugase from Calendula officinalis and a fatty acid desaturase from Punica granatum, which enabled the yeast to synthesize calendic acid without the need for external supplementation of its precursor, linoleic acid. nih.gov The engineered yeast strain accumulated up to 3.7 mg of calendic acid per gram of dry cell weight. nih.gov

Microbial biotransformation can also be used to create derivatives of these fatty acids. For example, various synthesized derivatives of 9,12-octadecadienoic acid, such as aliphatic and aromatic esters, have been evaluated for their biological activities. researchgate.net The biotransformation of fatty acids during fermentation can lead to a variety of structural modifications, including hydrolysis, isomerization, and reduction, which can alter their chemical properties. nih.gov

Biological Functions and Roles of Octadeca 10,12,14 Trienoic Acid and Its Metabolites in Non Human Organisms

Regulatory Roles in Plant Physiology as Phytohormones

In the plant kingdom, Octadeca-10,12,14-trienoic acid and related oxylipins function as phytohormones, which are signaling molecules that regulate a wide array of cellular processes. researchgate.netoup.com Their synthesis is often a response to both developmental cues and external stimuli, highlighting their importance in a plant's life cycle. nih.gov

Signaling in Response to Biotic Stress (e.g., Pathogens, Herbivores)

A primary function of oxylipins in plants is mediating defense against a variety of biotic threats, including pathogens and herbivores. researchgate.nettaylorfrancis.com Upon attack, lipases release polyunsaturated fatty acids from cell membranes, which are then converted into a range of oxylipins. nih.gov These compounds can act as direct antimicrobial agents or as signaling molecules that trigger the expression of defense-related genes. taylorfrancis.comnih.gov For example, in maize, oxylipins are crucial for defending against diseases and herbivory by conferring antibacterial properties and contributing to the formation of cutin, a protective outer layer. researchgate.net The presence of specific oxylipins has been identified in various plant-microbe interactions, where they may serve as biomarkers for oxidative stress. nih.gov Phenolic compounds, whose production can be influenced by oxylipin signaling, have been observed to accumulate in rice plants following pest infestation, contributing to disease resistance. mdpi.com

Mediation of Abiotic Stress Responses (e.g., Environmental Damage)

Plants also utilize oxylipin signaling to respond to abiotic stresses such as wounding, drought, salinity, and extreme temperatures. nih.govnih.govmdpi.com These environmental challenges can lead to the production of reactive oxygen species (ROS), which in turn can trigger the non-enzymatic formation of biologically active oxylipins. nih.gov These stress-induced oxylipins can then activate defense mechanisms. For example, the accumulation of polyphenols, which can be part of the plant's response to abiotic stress, helps in scavenging harmful ROS. mdpi.commdpi.com Studies have shown that the application of signaling molecules like salicylic (B10762653) acid can improve a plant's tolerance to stresses such as drought and heavy metal toxicity by modulating the antioxidant defense system. frontiersin.org

Interplay with Jasmonate Signaling Pathways

The signaling pathways of oxylipins are intricately connected with those of jasmonates, a well-characterized class of phytohormones involved in plant defense and development. researchgate.nettaylorfrancis.com Jasmonic acid (JA) and its precursor, 12-oxo-phytodienoic acid (OPDA), are themselves oxylipins. nih.gov The biosynthesis of both jasmonates and other oxylipins often starts from the same precursors, such as linolenic acid, but diverges based on the specific enzymes involved. researchgate.netnih.gov There is significant crosstalk between these pathways, allowing the plant to fine-tune its response to specific stresses. taylorfrancis.com For instance, some genes are induced by both jasmonates and other oxylipins, while others show a unique response to specific molecules, indicating a complex and integrated signaling network. nih.gov This interplay is crucial for orchestrating systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. taylorfrancis.com

Biological Activities in Fungi and Other Microorganisms

Certain octadecatrienoic acid isomers and their derivatives have demonstrated notable biological activity against fungi and other microorganisms. researchgate.net Research has shown that fatty acids can act directly on pathogens. nih.gov For example, derivatives of 9,12-octadecadienoic acid have been synthesized and tested for their antimicrobial properties, with some showing significant activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. researchgate.net The antifungal activity of these compounds is an area of ongoing research, with some studies indicating that fatty acids extracted from certain bacteria can inhibit fungal growth. researchgate.net

Participation in Lipid Metabolism and Signaling in Specific Non-Mammalian Animal Models

Beyond the plant and microbial kingdoms, octadecatrienoic acids and their isomers are involved in the lipid metabolism and signaling of some non-mammalian animals. In mice, calendic acid, an isomer of this compound found in calendula oil, has been shown to reduce feed intake and improve feed utilization. wikipedia.org Other conjugated linoleic acid isomers are known to be activators of PPARα, a key regulator of lipid metabolism, and can influence adipocyte differentiation and insulin (B600854) resistance. medchemexpress.com Furthermore, some polyunsaturated fatty acids serve as precursors to potent bioregulators like prostaglandins (B1171923) and leukotrienes and are involved in modulating immune responses. mdpi.com Studies on the metabolic fate of specific isomers, such as (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, are being conducted in animals to better understand their biological roles. nih.gov

Interactive Data Table: Effects of Octadecatrienoic Acid and Related Oxylipins

Below is a summary of the observed biological effects of this compound and related compounds in various non-human organisms.

| Organism/System | Compound/Class | Observed Biological Effect | Reference |

|---|---|---|---|

| Plants (General) | Oxylipins | Modulation of growth, defense gene expression, and stress responses. | oup.comtaylorfrancis.com |

| Populus alba (White Poplar) | 9,10-ketol-12(Z),15(Z)-octadecadienoic acid (KODA) | Promotes systemic growth, especially of immature tissues. | researchgate.net |

| Arabidopsis | Oxylipins | Alters root morphology, including waving and arrested development. | oup.com |

| Maize | Oxylipins | Confers antibacterial properties and aids in cutin formation for defense. | researchgate.net |

| Fungi (e.g., Aspergillus niger) | Derivatives of 9,12-octadecadienoic acid | Antifungal activity. | researchgate.net |

| Bacteria (e.g., S. aureus, E. coli) | Derivatives of 9,12-octadecadienoic acid | Antibacterial activity. | researchgate.net |

| Mice | Calendic Acid | Reduces feed intake and improves feed utilization. | wikipedia.org |

Academic Methodologies for the Investigation of Octadeca 10,12,14 Trienoic Acid

Advanced Synthetic Approaches for Octadeca-10,12,14-trienoic Acid and Related Analogs

Stereocontrolled Chemical Synthesis

Stereocontrolled chemical synthesis provides a powerful means to produce specific geometric isomers of this compound. One documented approach involves a multi-step synthesis starting from 1-heptyne (B1330384). nih.gov This method utilizes a series of palladium-catalyzed cross-coupling reactions. nih.gov For instance, the reaction between 1-heptyne and (E)-1,2-dichloro-ethene, followed by a Grignard reagent coupling and cleavage of a dioxolane protecting group, yields the key intermediate (E)-dodec-4-en-6-ynal. nih.gov

A subsequent stereoselective Wittig reaction between this aldehyde and a suitable phosphonium (B103445) ylide creates a dienyne. nih.gov The stereochemistry of the resulting double bonds is carefully controlled by the reaction conditions and the choice of reagents. A stereocontrolled reduction of the triple bond, followed by the replacement of a terminal protecting group with a bromine atom, generates a bromo-triene intermediate. nih.gov Finally, formation of an alkenyl lithium derivative and subsequent carbonation with carbon dioxide (CO2) furnishes the desired this compound isomer. nih.gov This synthetic strategy allows for the precise placement of double bonds with specific (E) or (Z) configurations.

Another approach to synthesizing trienoic acids involves the use of alka-3-in-1-ols, which can be prepared from the corresponding alk-1-ynes. These intermediates can then be converted to (Z)-alk-3-en-1-ols through a reduction reaction using nickel acetate (B1210297) and sodium borohydride (B1222165) under a hydrogen atmosphere. mdpi.com

Table 1: Key Reactions in Stereocontrolled Synthesis

| Reaction Step | Key Reagents | Purpose | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 1-heptyne, (E)-1,2-dichloro-ethene, Grignard reagent | Formation of a key aldehyde intermediate | nih.gov |

| Wittig Reaction | Aldehyde intermediate, triphenylphosphonium ylide | Creation of a dienyne with controlled stereochemistry | nih.gov |

| Stereocontrolled Reduction | Dienyne intermediate | Conversion of a triple bond to a double bond | nih.gov |

| Carbonation | Alkenyl lithium derivative, CO2 | Introduction of the carboxylic acid group | nih.gov |

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer alternative routes to synthesize this compound and related compounds, often with high specificity. These methods leverage the catalytic activity of enzymes to perform specific chemical transformations. For instance, octadecanoids can be produced from monounsaturated and polyunsaturated fatty acids through the action of enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP). nih.gov

In plants, the biosynthesis of octadecanoids, such as jasmonic acid, involves a series of enzymatic steps. oup.com While not directly synthesizing this compound, these pathways demonstrate the potential of enzymes in fatty acid modification. Key enzymes in these pathways include lipase, lipoxygenase, allene (B1206475) oxide synthase, and allene oxide cyclase. oup.com

For example, the enzyme eLOX3, found in human skin, possesses hydroperoxide isomerase activity and can transform 12(R)-LOX-dependent linoleic acid metabolites. nih.gov This highlights the potential for using isolated enzymes or whole-cell systems to catalyze specific steps in a synthetic pathway, a hallmark of chemoenzymatic synthesis.

Preparation of Labeled Analogs for Metabolic Tracing

To investigate the metabolic fate of conjugated fatty acids, isotopically labeled analogs are indispensable. The chemical synthesis routes described for stereocontrolled synthesis can be adapted to incorporate isotopic labels. nih.gov

A common strategy involves the use of labeled carbon dioxide, specifically [1-14C]CO2, in the final carbonation step of the synthesis. nih.gov This introduces a carbon-14 (B1195169) label at the carboxylic acid terminus of the this compound molecule. nih.gov The resulting [1-14C]-labeled analog can then be used in metabolic studies to trace its absorption, distribution, and transformation within a biological system. nih.gov The purity of these radiolabeled analogs is critical and is often confirmed to be greater than 95% by flash chromatography, with further purification by RP-HPLC achieving purities greater than 99%. nih.gov

Another approach involves the synthesis of deuterated analogs. For example, [8,8,11,11,16,16,17,17-2H8]Octadec-9-enoic acid has been synthesized and used in mass-spectral experiments to study its conversion into calendic acid. capes.gov.br Similarly, azide-labeled analogs can be prepared for use as chemical probes in glycosphingolipid research, demonstrating a versatile approach to labeling. mdpi.com

Isolation and Enrichment Techniques from Biological Matrices

The extraction and purification of this compound from complex biological samples are critical steps for its characterization and quantification. These processes typically involve a combination of solvent extraction and chromatographic techniques.

Solvent Extraction Methodologies

Solvent extraction is a fundamental technique for isolating lipids, including this compound, from biological materials. The choice of solvent is crucial and depends on the polarity of the target compound and the nature of the biological matrix.

A common procedure for extracting fatty acids from plant material, such as the aerial parts of Silene maritima, involves soaking the dried and powdered material in a mixture of ethanol (B145695) and water (e.g., 6:4, v/v). researchgate.net This hydroalcoholic extraction is effective for obtaining a crude extract containing a variety of compounds.

For the preparation of biological samples for analysis, techniques like solid-phase extraction (SPE) and protein precipitation are often employed. nih.gov However, these methods can be time-consuming and require significant volumes of solvents. nih.gov An alternative approach is solvent front position extraction (SFPE), which isolates substances from a matrix using an adsorbent layer and a controlled flow of eluent. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, RP-HPLC, Flash Chromatography)

Following initial extraction, chromatographic techniques are essential for the separation and purification of this compound from other components of the extract.

Flash chromatography on silica (B1680970) gel is frequently used as an initial purification step for synthetic products, capable of achieving chemical purities greater than 95%. nih.gov

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offer higher resolution for further purification and analysis. RP-HPLC, in particular, is effective for separating fatty acids and their isomers. The use of RP-HPLC can increase the purity of synthetically derived this compound to over 99%. nih.gov These techniques are also integral to the analysis of complex mixtures of fatty acids from biological sources.

Table 2: Chromatographic Techniques for this compound

| Technique | Stationary Phase | Typical Application | Achievable Purity | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Initial purification of synthetic products | >95% | nih.gov |

| RP-HPLC | C18 or other non-polar phase | Final purification and high-resolution separation | >99% | nih.gov |

Structural Characterization and Identification Techniques

The precise elucidation of the molecular structure of this compound is fundamental to understanding its function. A suite of sophisticated spectroscopic techniques is employed for this purpose, each providing unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of hydrogen and carbon atoms, respectively. For instance, ¹H NMR analysis of conjugated 10,12,14-octadecatrienoic acid methyl ester has identified characteristic signals for the olefinic protons in the conjugated system. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation technique reveals proton-proton couplings within the molecule. For a fatty acid chain, COSY spectra would show correlations between adjacent methylene (B1212753) protons and between olefinic protons and their neighboring allylic protons, thus confirming the connectivity of the carbon backbone. uva.nl

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the position of the conjugated double bond system by showing correlations from olefinic protons to carbons across the double bonds and from allylic protons to the olefinic carbons. uva.nlresearchgate.net For example, in a related conjugated linoleic acid, HMBC shows key correlations between bis-allylic protons and olefinic carbons. uva.nl

The following table summarizes typical ¹H NMR chemical shifts for a related conjugated trienoic acid isomer, which provides a reference for the expected values for this compound.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Terminal CH₃ | 0.90 | t |

| (CH₂)n | 1.2-1.4 | m |

| Allylic CH₂ | ~2.3 | m |

| Olefinic H | 5.5-6.5 | m |

| α-CH₂ to COOH | ~2.2 | t |

Table 1: Representative ¹H NMR Data for a Conjugated Trienoic Acid. This interactive table is based on data for similar conjugated fatty acids.

Mass Spectrometry (MS, UPLC-QTOF-MS/MS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives of fatty acids, such as fatty acid methyl esters (FAMEs), GC-MS is a standard method. The electron ionization (EI) mass spectra of different geometrical isomers of 10,12,14-octadecatrienoic acids show characteristic fragmentation patterns that can be used for their identification. kegg.jp

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing non-volatile and thermally labile molecules like fatty acids. In negative-ion mode, ESI-MS typically generates the [M-H]⁻ ion, allowing for the determination of the molecular weight. acs.org Tandem mass spectrometry (MS/MS) of this ion can provide information about the location of the double bonds. acs.org

UPLC-QTOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution technique couples the separation power of UPLC with the high mass accuracy of a QTOF mass analyzer. nih.govamrita.edu It is extensively used in metabolomics to identify and quantify fatty acids in complex biological samples. amrita.eduijpbms.com The high-resolution MS/MS data allows for confident identification of the fatty acid based on its accurate mass and specific fragmentation pattern. amrita.edu

The table below illustrates a hypothetical fragmentation pattern for this compound in a typical MS/MS experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Identity |

| 277.21 [M-H]⁻ | Various | Fragments from cleavage along the carbon chain |

Table 2: Hypothetical MS/MS Fragmentation Data for this compound. This interactive table conceptualizes expected MS/MS fragmentation.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Conjugation and Stereochemistry

UV-Vis Spectroscopy: The conjugated triene system in this compound results in strong absorption of ultraviolet light. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. According to the Woodward-Fieser rules, the λmax for a conjugated system can be predicted based on the parent diene or triene and the contribution of various substituents. pharmaxchange.inforeactome.orgreactome.org For conjugated trienes, the λmax is expected to be in the range of 260-280 nm. For example, eleostearic acid, a conjugated octadecatrienoic acid, exhibits a strong UV absorption at 273 nm. libretexts.org This property is useful for both detection and quantification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. researchgate.netnih.gov While this compound itself may not be chiral, specific stereoisomers (enantiomers) would exhibit a CD spectrum. This makes CD spectroscopy a valuable tool for determining the absolute configuration of chiral centers in naturally occurring or synthetically produced isomers of this fatty acid.

Biotechnological Production and Metabolic Engineering for this compound Synthesis

The production of specific conjugated fatty acids through biotechnological routes is an area of active research, offering a more sustainable and selective alternative to chemical synthesis. Metabolic engineering of microorganisms, particularly oleaginous yeasts like Yarrowia lipolytica and Saccharomyces cerevisiae, has been successful in producing various polyunsaturated fatty acids. kegg.jp

The synthesis of this compound can be envisioned through the engineering of a host organism to express the necessary enzymes to convert a precursor fatty acid, most likely α-linolenic acid (an octadecatrienoic acid with double bonds at 9, 12, and 15). The key enzymatic step would be the isomerization of the double bonds to form the conjugated 10,12,14 system. This would likely require the identification and heterologous expression of a specific linoleate (B1235992) isomerase or a related enzyme capable of this transformation.

Common metabolic engineering strategies that could be applied include:

Overexpression of key biosynthetic enzymes: Introducing and overexpressing the specific isomerase to drive the conversion of the precursor.

Increasing precursor availability: Enhancing the pool of α-linolenic acid by engineering the fatty acid synthesis pathway of the host.

Blocking competing pathways: Deleting or downregulating pathways that consume the precursor or the final product, such as the β-oxidation pathway.

Metabolomic Profiling and Pathway Analysis

Metabolomics, the comprehensive analysis of metabolites in a biological system, is a key methodology for understanding the context of this compound in a biological system. reactome.org Techniques like GC-MS and LC-MS are used to generate metabolic profiles.

Emerging Research Areas and Future Perspectives

Challenges in Octadecanoid Research: Standardization and Analytical Standards

A significant hurdle in advancing octadecanoid research is the lack of standardization in nomenclature and analytical methodologies. acs.org Different research groups have historically used nonstandardized or ambiguous abbreviations to describe the same compound, creating confusion in scientific literature and complicating systematic lipid naming and curation efforts. nih.govacs.org For instance, various names have been used for the same octadecanoid compounds, making cross-study comparisons difficult. acs.org

The analysis of octadecanoids, particularly conjugated fatty acids like Octadeca-10,12,14-trienoic acid, presents distinct analytical challenges. nih.govnih.gov Key issues include:

Lack of Reference Materials : A major obstacle is the scarcity of pure, well-characterized analytical standards for many octadecanoids. clinicalandtranslationalinvestigation.com Without these standards, accurate quantification and definitive identification of these compounds in complex biological samples are compromised.

Isomerization and Artifact Formation : Conjugated fatty acids are susceptible to isomerization during sample preparation and analysis, particularly under acidic conditions or prolonged exposure to certain reagents. nih.govnih.gov This can lead to inaccurate measurements and misinterpretation of results. Additionally, the potential for artifactual formation of oxylipins during sample collection and handling necessitates rigorous protocols, such as immediate freezing of tissues and the use of antioxidants. acs.org

Analytical Separation : The structural similarity among various positional and geometric isomers of conjugated fatty acids makes their separation challenging. psu.edu While specialized chromatography techniques exist, achieving baseline separation of all isomers in a complex mixture remains a difficult task. psu.edumdpi.com

To address these issues, there is a growing consensus on the need for harmonized, internationally agreed-upon technical standards for the analysis of oxylipins by methods like liquid chromatography-mass spectrometry (LC-MS/MS) to ensure rigorous identification and quantification. frontiersin.org The development and availability of a wider range of certified reference materials are crucial for improving the accuracy and comparability of data across different laboratories. clinicalandtranslationalinvestigation.com

Table 1: Key Analytical Challenges in Octadecanoid Research

| Challenge | Description | Impact on Research |

| Nomenclature Ambiguity | Inconsistent and non-standardized naming of octadecanoid compounds. nih.govacs.org | Hinders literature searches, data comparison, and systematic curation. |

| Lack of Analytical Standards | Scarcity of pure, certified reference materials for many octadecanoid isomers. clinicalandtranslationalinvestigation.com | Impedes accurate quantification and reliable identification of compounds. |

| Sample Preparation Artifacts | Potential for isomerization and artificial formation of octadecanoids during collection and processing. acs.orgnih.gov | Leads to inaccurate representation of the true biological profile. |

| Isomer Separation | Difficulty in separating structurally similar positional and geometric isomers using standard analytical methods. psu.edu | Complicates the individual analysis of specific isomers that may have different biological activities. |

Advanced Omics Technologies in Octadecanoid Pathway Elucidation

The complexity of lipid metabolism, with its vast number of interconnected molecules and pathways, necessitates a systems-level approach. nih.govnih.gov Advanced "omics" technologies, particularly lipidomics and metabolomics, are proving to be indispensable tools for elucidating the intricate networks of octadecanoid synthesis and signaling. youtube.comresearchgate.net

Lipidomics, the large-scale study of cellular lipids, utilizes sophisticated analytical techniques like mass spectrometry coupled with liquid or gas chromatography (LC-MS, GC-MS) to generate comprehensive lipid profiles from biological samples. nih.govyoutube.com This allows researchers to:

Identify Novel Lipids : Untargeted lipidomics can uncover previously unknown lipid species, expanding our understanding of the lipidome. youtube.com

Profile Lipid Changes : By comparing lipid profiles between different states (e.g., healthy vs. diseased, treated vs. untreated), scientists can identify specific lipids or lipid classes, including octadecanoids, that are altered. nih.govyoutube.com

Map Metabolic Pathways : The data generated from lipidomics can be integrated with other omics data (genomics, proteomics) to map metabolic pathways and understand how they are regulated. oup.comelifesciences.org Bioinformatics tools are crucial for this step, helping to visualize complex networks and identify key enzymatic control points. oup.comelifesciences.org

Metabolomics, which studies the complete set of small-molecule metabolites, provides a functional readout of cellular activity. nih.gov As octadecanoids and their precursors are key components of the metabolome, this technology offers a powerful lens through which to view their roles in health and disease. nih.govmdpi.com Systems biology approaches that integrate these omics datasets are essential for modeling the dynamic and complex nature of lipid metabolism and its role in various physiological and pathological processes. clinicalandtranslationalinvestigation.comnih.gov

Table 2: Application of Omics Technologies in Octadecanoid Research

| Omics Technology | Core Function | Application to Octadecanoids |

| Lipidomics | Comprehensive analysis of the entire lipid profile (the "lipidome") in a biological sample. nih.gov | Identification and quantification of this compound and related compounds; discovery of novel octadecanoids. youtube.com |

| Metabolomics | Study of the complete set of small-molecule metabolites to provide a snapshot of cellular physiology. nih.gov | Elucidation of the metabolic fate of this compound and its impact on broader metabolic pathways. mdpi.com |

| Transcriptomics | Analysis of the complete set of RNA transcripts to understand gene expression patterns. | Identification of genes and enzymes involved in the synthesis and signaling of octadecanoids. |

| Systems Biology | Integration of multiple omics datasets (genomics, transcriptomics, proteomics, lipidomics) to model complex biological systems. nih.gov | Construction of comprehensive models of octadecanoid metabolic and signaling networks to predict functional outcomes. oup.comelifesciences.org |

Interdisciplinary Approaches to this compound Research

The multifaceted nature of fatty acids like this compound, which involves complex chemistry, diverse biological functions, and potential therapeutic applications, demands research that transcends traditional disciplinary boundaries. An interdisciplinary approach, integrating expertise from various fields, is essential for accelerating progress.

Future research on this compound will benefit from collaborations between:

Synthetic Chemists : To develop stereoselective synthesis methods for producing pure isomers of this compound and its metabolites for biological testing and use as analytical standards. nih.gov

Analytical Chemists : To create more sensitive and specific methods for the detection and quantification of these compounds in complex biological matrices. mdpi.com

Biochemists and Molecular Biologists : To identify and characterize the enzymes and metabolic pathways responsible for the synthesis and degradation of this compound, and to elucidate its mechanism of action at the molecular level. mdpi.commdpi.com

Bioinformaticians and Computational Biologists : To analyze large-scale omics data, build predictive models of metabolic networks, and integrate diverse datasets to gain a holistic understanding of the compound's role in biological systems. nih.govoup.com

Clinicians and Nutritionists : To explore the relationship between dietary intake of related fatty acids, circulating levels of this compound, and human health outcomes, as demonstrated in studies on other fatty acids. nih.gov

By fostering such interdisciplinary collaborations, researchers can more effectively tackle the existing challenges and unlock the full scientific and potential therapeutic value of this compound and the broader class of octadecanoids. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.